Cas no 58035-50-0 (3-Methylisoxazolo[5,4-b]pyridine)
![3-Methylisoxazolo[5,4-b]pyridine structure](https://ja.kuujia.com/scimg/cas/58035-50-0x500.png)
3-Methylisoxazolo[5,4-b]pyridine 化学的及び物理的性質
名前と識別子
-
- 3-Methylisoxazolo[5,4-b]pyridine
- 3-methyl-[1,2]oxazolo[5,4-b]pyridine
- 3-Methylisoxazolo<5,4-b>pyridin
- 3-Methyl-isoxazol-pyridin
- SCHEMBL10049891
- DB-072402
- 58035-50-0
- ZNSFMKISGMYSRQ-UHFFFAOYSA-N
- SY330158
- DTXSID00342755
- MFCD12406146
- F86880
-
- MDL: MFCD12406146
- インチ: InChI=1S/C7H6N2O/c1-5-6-3-2-4-8-7(6)10-9-5/h2-4H,1H3
- InChIKey: ZNSFMKISGMYSRQ-UHFFFAOYSA-N
- SMILES: CC1=NOC2=C1C=CC=N2
計算された属性
- 精确分子量: 134.04800
- 同位素质量: 134.048012819g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 10
- 回転可能化学結合数: 0
- 複雑さ: 129
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.4
- トポロジー分子極性表面積: 38.9Ų
じっけんとくせい
- PSA: 38.92000
- LogP: 1.53120
3-Methylisoxazolo[5,4-b]pyridine Security Information
3-Methylisoxazolo[5,4-b]pyridine 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3-Methylisoxazolo[5,4-b]pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029194689-1g |
3-Methylisoxazolo[5,4-b]pyridine |
58035-50-0 | 95% | 1g |
$453.44 | 2023-09-01 | |
Crysdot LLC | CD11100532-1g |
3-Methylisoxazolo[5,4-b]pyridine |
58035-50-0 | 95+% | 1g |
$535 | 2024-07-18 | |
Chemenu | CM171965-1g |
3-methylisoxazolo[5,4-b]pyridine |
58035-50-0 | 95% | 1g |
$*** | 2023-05-30 |
3-Methylisoxazolo[5,4-b]pyridine 関連文献
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1. 11??Organic photochemistryMary K. Boyd,Garrett M. Zopp Annu. Rep. Prog. Chem. Sect. B: Org. Chem. 2003 99 396
3-Methylisoxazolo[5,4-b]pyridineに関する追加情報
Introduction to 3-Methylisoxazolo[5,4-b]pyridine (CAS No. 58035-50-0)
3-Methylisoxazolo[5,4-b]pyridine, a compound with the CAS number 58035-50-0, is a heterocyclic organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a pyridine ring fused with an isoxazole ring, and a methyl group at the 3-position of the isoxazole ring. The combination of these structural elements imparts distinct chemical and biological properties, making it a valuable scaffold for the development of novel therapeutic agents.
The chemical structure of 3-Methylisoxazolo[5,4-b]pyridine can be represented as C9H8N2O. This molecule is known for its high stability and low toxicity, which are crucial factors in its potential applications in drug discovery. The isoxazole moiety is particularly noteworthy due to its ability to form hydrogen bonds and participate in π-π stacking interactions, which are important for binding to biological targets such as enzymes and receptors.
In recent years, 3-Methylisoxazolo[5,4-b]pyridine has been extensively studied for its pharmacological properties. One of the most promising areas of research involves its potential as an inhibitor of various enzymes involved in disease pathways. For instance, studies have shown that derivatives of this compound exhibit potent inhibitory activity against kinases, which are key enzymes in signal transduction pathways implicated in cancer and inflammatory diseases. This makes 3-Methylisoxazolo[5,4-b]pyridine a promising lead compound for the development of targeted therapies.
Beyond its role as an enzyme inhibitor, 3-Methylisoxazolo[5,4-b]pyridine has also been explored for its potential as an agonist or antagonist of specific receptors. Research has demonstrated that certain derivatives can modulate the activity of G protein-coupled receptors (GPCRs), which are important targets for a wide range of therapeutic applications. For example, compounds derived from this scaffold have shown promise in modulating serotonin receptors, which are involved in mood disorders such as depression and anxiety.
The synthetic accessibility of 3-Methylisoxazolo[5,4-b]pyridine is another factor that contributes to its appeal in pharmaceutical research. Various synthetic routes have been developed to efficiently produce this compound and its derivatives. One common approach involves the cyclization of appropriately substituted pyridines with nitriles or ketones under suitable conditions. These synthetic methods allow for the introduction of a wide range of functional groups at different positions on the molecule, enabling the fine-tuning of pharmacological properties.
In addition to its direct therapeutic applications, 3-Methylisoxazolo[5,4-b]pyridine has also been used as a building block in combinatorial chemistry approaches. These methods involve the synthesis of large libraries of structurally diverse compounds based on a common scaffold, which can then be screened for biological activity. This approach has led to the identification of several novel leads with potential therapeutic value.
The safety profile of 3-Methylisoxazolo[5,4-b]pyridine is another important consideration in its development as a pharmaceutical agent. Preclinical studies have generally shown that this compound and its derivatives exhibit low toxicity and good pharmacokinetic properties. However, ongoing research is necessary to fully understand their safety and efficacy profiles in different disease models.
In conclusion, 3-Methylisoxazolo[5,4-b]pyridine (CAS No. 58035-50-0) represents a versatile and promising scaffold in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it an attractive candidate for the development of novel therapeutic agents targeting a variety of diseases. Continued research into this compound will likely uncover new applications and further enhance our understanding of its potential benefits.
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